molecular formula C13H9F4NO B1388557 3-(3-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine CAS No. 1214359-59-7

3-(3-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1388557
CAS No.: 1214359-59-7
M. Wt: 271.21 g/mol
InChI Key: NCTOLICADKUMFX-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with fluorine, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution (SNAr) reaction, where a fluorinated aromatic compound reacts with a methoxy-substituted pyridine under basic conditions. The reaction may require a catalyst such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a carbonyl compound, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-(3-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. The methoxy and trifluoromethyl groups contribute to the compound’s electronic properties, influencing its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where specific interactions with biological targets are crucial .

Properties

IUPAC Name

3-(3-fluorophenyl)-6-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c1-19-11-6-5-10(12(18-11)13(15,16)17)8-3-2-4-9(14)7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTOLICADKUMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C2=CC(=CC=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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